molecular formula C9H12ClN3O3S B5142606 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride

4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride

Cat. No. B5142606
M. Wt: 277.73 g/mol
InChI Key: KZRCWKHGRBORIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride, also known as MNB-ITC, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. MNB-ITC has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying the mechanisms of various diseases.

Mechanism of Action

4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride exerts its inhibitory effect on PTPs by covalently modifying the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways. The specific mechanism of action of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride varies depending on the PTP isoform being targeted.
Biochemical and physiological effects:
In addition to its role as a PTP inhibitor, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumor xenografts in mice. 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in lab experiments is its high potency and specificity for PTPs. This allows researchers to selectively target specific PTP isoforms and study their role in various diseases. However, one limitation of using 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride is its potential toxicity, which can vary depending on the cell type and concentration used. Careful optimization of experimental conditions is necessary to minimize the risk of toxicity.

Future Directions

There are several potential future directions for the use of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in scientific research. One area of interest is the development of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride derivatives with improved potency and selectivity for specific PTP isoforms. Another area of interest is the use of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in combination with other drugs to enhance their therapeutic efficacy. Additionally, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride could be used to study the role of PTPs in other diseases such as neurodegenerative disorders and infectious diseases. Overall, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride is a promising tool for studying the mechanisms of various diseases and developing new therapeutic strategies.

Synthesis Methods

4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methoxy-3-nitrobenzyl chloride with potassium imidothiocarbamate hydrochloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has been extensively used in scientific research to study the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. It has been shown to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling. This makes 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)methyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S.ClH/c1-15-8-3-2-6(5-16-9(10)11)4-7(8)12(13)14;/h2-4H,5H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRCWKHGRBORIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC(=N)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride

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